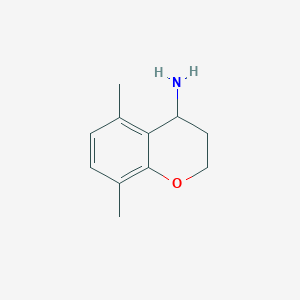

5,8-Dimethylchroman-4-amine

Description

Significance of the Chromane (B1220400) Ring System as a Privileged Pharmacophore in Drug Discovery

The chromane ring system is recognized as a highly potent pharmacophore in medicinal chemistry. nih.govcore.ac.uk This is evidenced by its presence in a wide range of biologically active compounds, including those with anti-inflammatory, antimicrobial, antiviral, and anticancer properties. tandfonline.comnih.gov The versatility of the chromane scaffold allows for the synthesis of large libraries of compounds, which can be screened for various therapeutic applications. acs.org Researchers have successfully developed chromone-based drugs for various conditions, highlighting the scaffold's low mammalian toxicity and favorable drug-like properties. tandfonline.com

The chromane structure is particularly prominent in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govcore.ac.uk For instance, derivatives of chroman-4-one have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. acs.org The ability of the chromanone scaffold to interact with the peripheral anionic site (PAS) of AChE has been confirmed through docking studies. core.ac.uk

Role of 5,8-Dimethylchroman-4-amine as a Fundamental Chemical Scaffold for Bioactive Molecules

Within the broader class of chromane derivatives, 5,8-Dimethylchroman-4-amine serves as a crucial building block for synthesizing more complex and targeted bioactive molecules. mdpi.com The presence of the amine group at the 4-position provides a key site for chemical modification, allowing for the introduction of various functional groups to modulate the compound's biological activity and pharmacokinetic properties. The dimethyl substitution at the 5 and 8 positions can also influence the molecule's conformation and interaction with biological targets.

The synthesis of 5,8-Dimethylchroman-4-amine and its analogues often starts from the corresponding chromanone precursor through processes like reductive amination. core.ac.uk This synthetic accessibility makes it an attractive starting point for medicinal chemistry campaigns.

Overview of Key Research Areas Pertaining to 5,8-Dimethylchroman-4-amine and its Analogues

Research involving 5,8-Dimethylchroman-4-amine and its derivatives has primarily focused on their potential in treating neurodegenerative diseases. A significant area of investigation is their role as inhibitors of cholinesterases, particularly butyrylcholinesterase (BuChE). nih.govresearchgate.net

A study focusing on gem-dimethylchroman-4-amine compounds, which share a similar core structure, demonstrated their selective inhibition of equine serum butyrylcholinesterase (eqBuChE). nih.govcore.ac.uk The inhibitory activities were found to be in the micromolar range, with kinetic studies revealing a mixed inhibition mechanism. core.ac.ukresearchgate.net

Another key research avenue is the development of these compounds as monoamine oxidase (MAO) inhibitors. MAO enzymes, particularly MAO-B, are important targets in the treatment of Parkinson's disease. While some propargylated gem-dimethylchromanamines have been synthesized and tested for MAO inhibition, they have shown only moderate activity. core.ac.ukresearchgate.net

The tables below summarize key research findings related to chromane derivatives and the biological activities of compounds based on the chroman-4-amine (B2768764) scaffold.

Table 1: Research on Chromane Derivatives in Neurodegenerative Disease

| Research Focus | Key Findings | Citations |

|---|---|---|

| Cholinesterase Inhibition | gem-Dimethylchroman-4-ol and gem-dimethylchroman-4-amine derivatives show good to moderate inhibition of equine serum butyrylcholinesterase (eqBuChE). | nih.gov, core.ac.uk |

| Monoamine Oxidase (MAO) Inhibition | Propargylated gem-dimethylchromanamines exhibited only moderate inhibitory activity against MAO-B. | core.ac.uk, researchgate.net |

| Mechanism of Action | Kinetic studies revealed that gem-dimethylchroman-4-amine compounds act as mixed inhibitors of BuChE. | core.ac.uk, researchgate.net |

Table 2: Biological Activity of Chroman-4-amine Derivatives

| Compound Type | Target Enzyme | Inhibitory Activity (IC₅₀) | Citations |

|---|---|---|---|

| gem-Dimethylchroman-4-amine derivatives | eqBuChE | 7.6 – 67 μM | core.ac.uk, researchgate.net |

| 8-OMe substituted chroman-4-amine | eqBuChE | 7.6 μM | core.ac.uk |

| Unsubstituted chroman-4-amine | eqBuChE | 38 μM | core.ac.uk |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

5,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H15NO/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4,9H,5-6,12H2,1-2H3 |

InChI Key |

WZWLBFFVAANRJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(CCOC2=C(C=C1)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 5,8 Dimethylchroman 4 Amine and Its Analogues

Reductive Amination Strategies

Reductive amination stands as a cornerstone for the synthesis of chroman-4-amines, providing a direct and efficient route to these valuable scaffolds. core.ac.uk This method involves the reaction of a chroman-4-one with an amine, followed by the reduction of the intermediate imine to the corresponding amine. masterorganicchemistry.comwizeprep.com

The primary route to 5,8-dimethylchroman-4-amine and its analogues involves the reductive amination of the corresponding chromanone precursor. core.ac.ukresearchgate.net This two-step, one-pot process typically begins with the condensation of a chroman-4-one with an amine to form an imine or enamine intermediate. This intermediate is then reduced in situ to the desired chroman-4-amine (B2768764). masterorganicchemistry.comwizeprep.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly advantageous as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the ketone, which can be crucial when working with sensitive substrates. masterorganicchemistry.com

The versatility of this method allows for the synthesis of a wide array of chroman-4-amine derivatives by simply varying the starting chromanone and the amine used in the reaction. For instance, a library of gem-dimethylchroman-4-amine compounds has been successfully synthesized using this approach. core.ac.ukresearchgate.net

Table 1: Examples of Reductive Amination for Chroman-4-amine Synthesis

| Starting Chromanone | Amine Source | Reducing Agent | Product | Reference |

| 5,8-Dimethylchroman-4-one | Ammonia | Sodium Borohydride | 5,8-Dimethylchroman-4-amine | researchgate.net |

| Chroman-4-one | Ammonia | Sodium Cyanoborohydride | Chroman-4-amine | |

| Acetone (ketone example) | Amine | Sodium Cyanoborohydride | Isopropyl-substituted amine | masterorganicchemistry.com |

The efficiency and yield of the reductive amination process are highly dependent on the reaction conditions. organic-chemistry.org Key parameters that are often optimized include the choice of reducing agent, solvent, temperature, and pH. For example, the use of titanium(IV) isopropoxide [Ti(O-i-Pr)₄] as a Lewis acid can facilitate the initial imine formation. masterorganicchemistry.com Solvents such as methanol (B129727) or tetrahydrofuran (B95107) (THF) are commonly used. organic-chemistry.orgscielo.org.mx

The pH of the reaction medium can also play a critical role, particularly in the formation of the imine intermediate. iitk.ac.in For some reactions, the addition of a catalytic amount of acid can accelerate imine formation. The choice and amount of the reducing agent are also crucial for optimizing the yield and minimizing side reactions. While sodium borohydride is a powerful reducing agent, its reactivity can sometimes lead to the reduction of the starting ketone. researchgate.net In such cases, milder reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] are preferred. masterorganicchemistry.comorganic-chemistry.org Researchers have explored various combinations of reagents and conditions to maximize the yield and purity of the final chroman-4-amine products. organic-chemistry.orgresearchgate.net

Functional Group Transformations and Derivatization Approaches

Further diversification of the chroman-4-amine scaffold is achieved through a variety of functional group transformations and derivatization reactions. These methods allow for the introduction of different chemical moieties to fine-tune the properties of the final compounds.

In multi-step syntheses involving chroman-4-amines, it is often necessary to temporarily protect the amine group to prevent it from undergoing undesired reactions. fishersci.co.ukmasterorganicchemistry.com Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.comug.edu.pl

Table 2: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Reagent for Protection | Deprotection Condition | Reference |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic acid (TFA) or HCl | fishersci.co.ukmasterorganicchemistry.com |

| Benzyloxycarbonyl (Cbz) | Benzyl (B1604629) chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | masterorganicchemistry.com |

The introduction of halogen atoms onto the aromatic ring of the chromane (B1220400) scaffold can significantly influence the electronic and lipophilic properties of the molecule. Regioselective halogenation allows for the specific placement of a halogen atom at a desired position. For instance, bromination of a chroman-4-amine precursor can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The position of halogenation is directed by the existing substituents on the aromatic ring. The electron-donating nature of the oxygen atom in the chromane ring and other substituents will influence the site of electrophilic aromatic substitution. numberanalytics.com Iron(III) catalysts have also been shown to be effective for the regioselective halogenation of related quinoline (B57606) systems in water, suggesting potential for environmentally benign methods. mdpi.com The ability to selectively introduce halogens opens up further avenues for derivatization through cross-coupling reactions. researchgate.net

The primary amine group of 5,8-dimethylchroman-4-amine is a versatile handle for a wide range of derivatization reactions. Coupling reactions, such as amide bond formation with carboxylic acids or their derivatives, are commonly employed to introduce a variety of substituents at the amine position. researchgate.net

Furthermore, the amine can undergo N-alkylation or participate in more advanced transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds. numberanalytics.comnih.gov These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups, leading to a vast array of structurally diverse analogues. iitk.ac.innumberanalytics.com The synthesis of propargyl gem-dimethylchromanamines has been reported, demonstrating the potential for introducing alkyne functionalities which can be further modified, for example, via copper-catalyzed azide-alkyne cycloaddition reactions. core.ac.ukresearchgate.net These derivatization strategies are instrumental in exploring the structure-activity relationships of this class of compounds.

Chiral Synthesis and Stereoselective Preparation of Chroman-4-amine Enantiomers

The creation of specific enantiomers of chroman-4-amines is a critical aspect of their synthesis, as the biological activity of chiral molecules is often dependent on their stereochemistry. vulcanchem.com Several methods have been developed to achieve high stereoselectivity.

One prominent approach is chiral auxiliary-mediated synthesis . This method involves the conversion of a chroman-4-one precursor to an intermediate containing a chiral auxiliary, such as a tert-butanesulfinyl imine. This auxiliary directs the stereoselective addition of a nucleophile. Subsequent removal of the auxiliary group by acidic hydrolysis yields the desired chroman-4-amine enantiomer with high enantiomeric excess (e.e.).

Biocatalytic synthesis using enzymes like imine reductases (IREDs) offers a sustainable and highly selective alternative. IREDs can catalyze the asymmetric reductive amination of chroman-4-ones to directly produce the corresponding chiral amines with excellent stereoselectivity. Screening different IREDs allows for the optimization of conversion rates and diastereomeric ratios.

Asymmetric hydrogenation is another key technique. It involves the reduction of a chroman-4-one oxime or a related precursor using a chiral catalyst, often a rhodium complex with a chiral ligand. nih.gov This method can provide high enantioselectivity under optimized conditions. nih.gov

Organocatalysis also plays a role in the stereoselective synthesis of chromane derivatives. Modularly designed organocatalysts (MDOs) , self-assembled from components like cinchona alkaloid derivatives and amino acids, can catalyze domino reactions to form functionalized chromanes with high diastereo- and enantioselectivity. rsc.orgnih.gov These reactions often proceed through a Michael/hemiacetalization sequence. rsc.orgnih.gov

Table 1: Comparison of Chiral Synthesis Methods for Chroman-4-amine Enantiomers

| Method | Key Features | Typical Reagents/Catalysts | Selectivity |

|---|---|---|---|

| Chiral Auxiliary-Mediated Synthesis | Use of a recoverable chiral group to direct stereochemistry. | Chiral tert-butanesulfinamide | >85% e.e. |

| Biocatalytic Synthesis (IREDs) | Enzymatic reduction of imines, highly specific. | Imine Reductases (e.g., IRED-11, IRED-13) | >99:1 d.r. |

| Asymmetric Hydrogenation | Catalytic reduction using a chiral metal complex. | Rhodium complexes with chiral ligands | Up to 81% e.e. nih.gov |

| Organocatalytic Domino Reaction | Use of small organic molecules as catalysts for cascade reactions. | Modularly designed organocatalysts (MDOs) | Up to 99:1 dr, up to 99% ee rsc.orgnih.gov |

Advanced Synthetic Techniques Applicable to Chromane Derivatives

Modern synthetic chemistry offers powerful tools for the efficient construction and diversification of the chromane scaffold. These techniques often lead to improved yields, reduced reaction times, and the ability to introduce functional groups at late stages of a synthetic sequence.

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions. In the context of chromane chemistry, it has been shown to significantly reduce reaction times from hours to minutes and improve product yields. nih.govresearchgate.net This method is particularly effective for reactions like Diels-Alder cycloadditions and Knoevenagel condensations to produce various chromene and chromane derivatives. researchgate.nettsijournals.com The use of microwave irradiation can be combined with catalysts to further enhance reaction efficiency. researchgate.netbenthamdirect.com For instance, the synthesis of certain chromene derivatives saw yields improve to as high as 92% with significantly shorter reaction times under microwave conditions. researchgate.net

Table 2: Examples of Microwave-Assisted Reactions in Chromane Chemistry

| Reaction Type | Starting Materials | Catalyst/Solvent | Key Advantage |

|---|---|---|---|

| Diels-Alder Reaction | 2-Piperonylidene-1-tetralone, N-aryl maleimides | Aluminum chloride / Dichloromethane | Yields up to 92%, reaction time reduced to minutes. researchgate.net |

| Knoevenagel Condensation | 3-Formyl chromones, 1-(6,8-dimethylcoumarin-3-yl)-4-acetic acid | Solvent-free | Reduced reaction time. tsijournals.com |

| Alcohol Dehydrogenation | Chroman-4-one amino ligands with alcohols | Manganese(II) or Cobalt(II) | Efficient synthesis of various heterocycles. benthamdirect.com |

Late-stage C-H functionalization is a powerful strategy in medicinal chemistry and drug discovery for modifying complex molecules without the need for lengthy de novo synthesis. nih.govresearchgate.netrsc.org This approach allows for the direct introduction of functional groups onto the chromane core, enabling the rapid generation of analogues with potentially improved properties. researchgate.net Methodologies for C-H functionalization are diverse and can be directed by existing functional groups within the molecule or can occur at innately reactive positions. researchgate.net Transition-metal catalysis, particularly with sustainable metals like manganese, is increasingly being used for these transformations due to cost-effectiveness and reduced toxicity. beilstein-journals.org These reactions can introduce a variety of groups, including alkyl, aryl, and heteroatom-containing moieties, providing a versatile tool for structural diversification. rsc.orgbeilstein-journals.org The development of biocatalytic methods, using engineered enzymes, also presents new opportunities for selective late-stage C-H functionalization. nih.gov

Ortho-quinone methides (o-QMs) are highly reactive intermediates that are valuable in the synthesis of chromanes and other related heterocyclic structures. acs.orgnih.govnih.gov These intermediates can be generated in situ from precursors like ortho-hydroxybenzyl alcohols under various conditions. acs.orgresearchgate.net Once formed, o-QMs readily undergo reactions such as 1,4-conjugate addition with nucleophiles or [4+2] cycloadditions with dienophiles. nih.govresearchgate.net

The reaction of o-QMs with nitrogen-containing nucleophiles provides a direct route to aminated chromane structures. This can be achieved through a formal [4+2] annulation or a conjugate addition/ketalization/dehydration cascade process. acs.org The versatility of this method allows for the incorporation of a wide range of amines. Furthermore, chemoenzymatic methods are being developed to generate o-QMs under mild, aqueous conditions, which can then be trapped by nucleophiles, including amines, to form C-N bonds in a one-pot cascade. chemrxiv.org This approach demonstrates the potential for creating aminated chromane derivatives with high selectivity. chemrxiv.org

Structure Activity Relationship Sar Investigations of 5,8 Dimethylchroman 4 Amine Derivatives

Positional and Substituent Effects on Biological Potency

The biological activity of 5,8-dimethylchroman-4-amine derivatives is highly sensitive to the nature and position of substituents on the chromane (B1220400) scaffold. Strategic modifications at the gem-dimethyl position, the aromatic ring, and the amine function have been shown to modulate their inhibitory and binding profiles.

The presence of a gem-dimethyl group at the C2 position of the chromane ring has been identified as a critical determinant for the potent inhibition of certain enzymes, particularly butyrylcholinesterase (BuChE). Research has demonstrated that this structural feature significantly enhances the inhibitory capacity of these compounds.

A comparative study of gem-dimethylchroman-4-amine derivatives revealed that the absence of the gem-dimethyl group leads to a substantial decrease in BuChE inhibition. This finding underscores the importance of this moiety for effective interaction with the active site of the enzyme. It is hypothesized that the gem-dimethyl group may contribute to the proper orientation of the inhibitor within the enzyme's active site, thereby maximizing binding interactions. The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the steric bulk of these groups can favor a conformation that is more amenable to ring closure and, in this context, may lock the molecule into a bioactive conformation for enzyme binding.

Table 1: Effect of Gem-Dimethyl Group on Butyrylcholinesterase (BuChE) Inhibition

| Compound | Substituents | BuChE IC₅₀ (µM) |

|---|---|---|

| 1 | With gem-dimethyl group | 7.6 |

| 2 | Without gem-dimethyl group | > 100 (54% inhibition at 100 µM) |

Modifications to the aromatic A ring of the chromane scaffold have a profound impact on the biological potency of 5,8-dimethylchroman-4-amine derivatives. The electronic and steric properties of substituents at positions C7 and C8 can fine-tune the inhibitory activity against various enzymes.

Specifically, the introduction of a methoxy (B1213986) group at the C8 position (8-OMe) has been shown to be particularly beneficial for enhancing the inhibition of butyrylcholinesterase. Among a series of tested derivatives, the 8-methoxy-substituted chroman-4-amine (B2768764) exhibited the highest inhibitory activity. This suggests that the electron-donating nature of the methoxy group at this position may increase the affinity of the compound for the enzyme's active site. Conversely, substitutions at other positions, such as a fluorine atom at C6, did not result in significant activity.

Table 2: Influence of Aromatic Ring Substitutions on Butyrylcholinesterase (BuChE) Inhibition

| Compound | Aromatic Ring Substituent | BuChE IC₅₀ (µM) |

|---|---|---|

| 3 | 8-OMe | 7.6 |

| 4 | 6-Methyl | 52 |

| 5 | Unsubstituted | 38 |

| 6 | 6-Fluoro | Inactive |

The amine group at the C4 position of the chromane ring serves as a key point for modification, and N-substitutions can dramatically alter the biological profile of these compounds, influencing both receptor affinity and enzyme inhibition. The introduction of a propargyl group is a common strategy in medicinal chemistry to confer irreversible or covalent inhibition, particularly for enzymes like monoamine oxidases (MAOs).

While specific inhibitory data for N-propargyl derivatives of 5,8-dimethylchroman-4-amine are not extensively detailed in the available literature, the synthesis of such compounds has been reported, indicating an interest in their potential as enzyme inhibitors. The propargyl group, with its terminal alkyne, can act as a mechanism-based inactivator, forming a covalent bond with the enzyme's active site. This type of substitution is a well-established approach for enhancing the potency and duration of action of enzyme inhibitors. Studies on other classes of compounds have shown that N-propargylation can lead to potent and selective inhibitors of both MAO-A and MAO-B.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromane Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural properties of a series of compounds with their biological activities. While specific QSAR studies focused solely on 5,8-dimethylchroman-4-amine derivatives are not widely available, research on the broader class of chromone (B188151) and chromane analogues has demonstrated the utility of this approach.

3D-QSAR studies on synthetic chromone derivatives as antioxidants have successfully generated predictive models based on molecular field analysis. These models have identified the key steric and electrostatic features required for potent radical scavenging activity. Such studies typically involve aligning the molecules in a training set and calculating their steric and electrostatic fields. These fields are then correlated with the biological activity using statistical methods like partial least squares (PLS) to generate a QSAR model. The resulting contour maps from these analyses can guide the design of new, more potent analogues by indicating regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. These principles can be applied to the design of novel 5,8-dimethylchroman-4-amine derivatives with enhanced biological activities.

Stereochemical Aspects of Biological Activity for Chiral Chroman-4-amines

Chirality plays a pivotal role in the biological activity of many pharmaceuticals, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The C4 position of the chroman-4-amine scaffold is a stereocenter, meaning that these compounds can exist as a pair of enantiomers (R and S).

The stereochemistry of the amine-bearing carbon can have a profound impact on the interaction of these compounds with their biological targets. Studies on related chiral chroman derivatives have highlighted the importance of stereochemistry for their biological effects. For instance, in the context of anti-tumor activity of 3-hydroxychromans, the specific configuration of the molecule has been shown to have a significant effect on potency.

Furthermore, research on chroman-4-one inhibitors of parasitic enzymes has revealed a high degree of stereoselectivity. In these studies, it was observed that only the R-enantiomer of the compound was able to bind to the catalytic cavity of the enzyme, while the S-enantiomer was inactive. This stark difference in activity between enantiomers underscores the three-dimensional nature of drug-target interactions and the critical importance of evaluating the biological activity of individual enantiomers of chiral chroman-4-amines.

Computational and Theoretical Chemistry Approaches in 5,8 Dimethylchroman 4 Amine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial for understanding the structural basis of molecular recognition and is widely used in drug design to predict the binding mode and affinity of a ligand for a target protein.

For compounds like 5,8-Dimethylchroman-4-amine, molecular docking studies are essential to evaluate their inhibitory potential against key enzymatic targets implicated in neurodegenerative diseases, such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Monoamine Oxidase-B (MAO-B). mdpi.com Docking simulations calculate the binding free energy, which indicates the affinity of the ligand for the enzyme's active site. A lower binding energy generally corresponds to a more stable ligand-protein complex and, potentially, greater inhibitory activity.

While specific docking studies for 5,8-Dimethylchroman-4-amine are not detailed in the available literature, the methodology can be illustrated by studies on analogous inhibitors. For instance, docking simulations of various heterocyclic compounds with AChE and BuChE have revealed that binding occurs within a deep gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.govnih.gov The chroman scaffold of 5,8-Dimethylchroman-4-amine would be expected to orient itself within this gorge to maximize favorable interactions. The binding affinities, typically reported in kcal/mol, provide a quantitative measure to rank and compare the potential of different chroman derivatives.

Table 1: Illustrative Molecular Docking Data for Enzyme Inhibitors This table presents representative data from studies on various enzyme inhibitors to illustrate the typical outputs of molecular docking analyses, as specific data for 5,8-Dimethylchroman-4-amine was not available in the search results.

| Target Enzyme | Ligand Type | Binding Affinity (kcal/mol) | Predicted Interaction Type |

| AChE | Chalcone Derivative | -9.5 | π-π stacking, Hydrogen bond |

| BuChE | Quinazoline Derivative | -11.2 | Hydrophobic, π-π stacking |

| MAO-B | Chalcone Derivative | -10.8 | Hydrogen bond, Hydrophobic |

| AChE | 4-phthalimidobenzenesulfonamide | -8.9 | π-π stacking, van der Waals |

Beyond predicting binding affinity, molecular docking elucidates the specific interactions between the ligand and the amino acid residues lining the enzyme's active site. These interactions are critical for stabilizing the complex and are a key determinant of binding specificity and potency.

For cholinesterases like AChE and BuChE, key interactions often involve aromatic residues. For example, studies on various inhibitors have shown that π-π stacking interactions with residues such as Tryptophan (Trp86, Trp286) and Tyrosine (Tyr337, Tyr341) are crucial for anchoring ligands within the active site. mdpi.comnih.gov Hydrogen bonds, often involving residues like Serine or Histidine in the catalytic triad, further stabilize the complex. In the case of MAO-B, interactions with Tyrosine residues (e.g., Tyr398, Tyr435) and the flavin adenine (B156593) dinucleotide (FAD) cofactor are typically observed. A docking simulation of 5,8-Dimethylchroman-4-amine would aim to identify which specific residues within these active sites form hydrogen bonds, hydrophobic interactions, or π-π stacking with its dimethylchroman core and amine group.

Computational predictions from molecular docking, while powerful, require experimental validation. Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy is a robust method for confirming ligand-protein binding and mapping the parts of the ligand that are in close proximity to the protein surface. nih.govichorlifesciences.com

The STD-NMR experiment works by selectively saturating a broad region of the protein's proton signals. This saturation is transferred via spin diffusion to ligand protons that are in direct contact with the protein. youtube.com By subtracting a spectrum recorded with protein saturation from one without, a "difference" spectrum is obtained that shows signals only from the ligand protons that received saturation. ichorlifesciences.com The intensity of these signals, known as the "binding epitope," directly correlates with the proximity of those protons to the protein surface. nih.gov This experimental data can then be compared with the binding mode predicted by molecular docking to confirm or refine the computational model. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations provide a deeper understanding of a molecule's properties based on its electronic structure. Density Functional Theory (DFT) is a widely used computational method that can accurately predict various molecular properties, including geometries, reaction energies, and electronic charge distributions. wikipedia.org

DFT calculations can be applied to 5,8-Dimethylchroman-4-amine to elucidate its fundamental electronic properties. By calculating the distribution of electron density, it is possible to identify the most electron-rich and electron-deficient areas of the molecule, which correspond to its reactive sites.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For 5,8-Dimethylchroman-4-amine, mapping the electrostatic potential and analyzing the HOMO/LUMO distributions would reveal the likely sites for electrophilic and nucleophilic attack, providing crucial information for understanding its interaction with biological targets and its chemical stability.

Computational methods are increasingly used to design and evaluate potential synthetic pathways before any experimental work is undertaken, a process known as in silico screening. nih.gov This approach can save significant time and resources by identifying the most promising routes and eliminating those that are energetically unfavorable.

For a target molecule like 5,8-Dimethylchroman-4-amine, a synthesis planning program could first be used to generate several potential retrosynthetic routes. researchgate.net Following this, quantum chemical calculations, such as DFT, can be employed to investigate the reaction mechanisms and calculate the activation energies for the key steps in each proposed route. nih.gov A route with high activation barriers would be predicted to be low-yielding or may not proceed at all under standard conditions. This methodology was successfully applied to a related compound, 2,6-dimethylchroman-4-one, where DFT calculations correctly predicted that a Michael reaction would be a feasible route, while other proposed routes were unlikely to succeed. nih.govresearchgate.net This demonstrates the power of theoretical calculations to guide the development of novel and efficient synthetic strategies for complex molecules.

Cheminformatics and Predictive Modeling for Drug Discovery

Cheminformatics applies computational methods to analyze and model the vast datasets of chemical and biological information generated during drug discovery. For 5,8-Dimethylchroman-4-amine, this involves using its two-dimensional structure to calculate a wide array of molecular descriptors. These descriptors are then fed into predictive models to estimate its drug-like characteristics, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential toxicities. This predictive power allows for the early identification of potential liabilities that might otherwise halt development at a much later, more costly stage.

A primary goal in early-stage drug discovery is to determine if a molecule possesses the fundamental physicochemical properties required to be an effective oral drug. This concept, known as "drug-likeness," is often evaluated using established guidelines like Lipinski's Rule of Five. Computational tools such as SwissADME are frequently used to predict these properties for novel compounds. core.ac.ukf1000research.com For 5,8-Dimethylchroman-4-amine and its analogs, these predictions are critical for gauging oral bioavailability. core.ac.uk

Beyond simple drug-likeness, a detailed ADMET profile is essential. In silico tools can predict a compound's behavior within the body, including its absorption in the gut, distribution to tissues, metabolism by liver enzymes (like Cytochrome P450s), and eventual excretion. nih.govnih.govnih.gov

A key pharmacokinetic parameter, particularly for neurologically active compounds, is the ability to cross the blood-brain barrier (BBB). The chromane (B1220400) scaffold is found in compounds targeting neurodegenerative diseases, making BBB permeability a crucial consideration. core.ac.uk Quantitative Structure-Activity Relationship (QSAR) models are statistical-based methods developed to predict BBB permeability based on chemical structure. nih.govosti.gov These models predict the logarithmic ratio of a drug's concentration in the brain to that in the blood (logBB), providing a quantitative estimate of its ability to enter the central nervous system. nih.govnih.gov For chroman derivatives, descriptors like lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors are known to influence BBB penetration. mdpi.com

Table 1: Predicted Physicochemical and Drug-Likeness Properties of 5,8-Dimethylchroman-4-amine This table presents predicted values based on computational models and data from structurally similar compounds. These are not experimentally determined values.

| Property | Predicted Value | Guideline/Interpretation |

|---|---|---|

| Molecular Weight | 191.28 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.65 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤10) |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Indicates good oral bioavailability (<140 Ų) |

| GI Absorption | High | Predicted to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeability | Yes (Predicted) | Likely to cross the BBB based on QSAR models |

Identifying potential toxicity is a critical step in drug development that, if left unchecked, can lead to late-stage failures. In silico toxicology offers a rapid, ethical, and cost-effective alternative to preliminary animal testing by predicting toxicity from a chemical's structure. nih.gov These methods are vital for selecting lead compounds, like 5,8-Dimethylchroman-4-amine, that possess a favorable safety profile.

Computational toxicity prediction relies on several approaches. One method involves identifying "structural alerts" or toxicophores—specific molecular fragments known to be associated with toxicity. youtube.comyoutube.com For instance, certain aromatic amine groups are known structural alerts for mutagenicity. frontiersin.org Knowledge-based expert systems, such as Derek Nexus, contain databases of these alerts and can flag molecules that possess them. nih.gov

Another powerful technique is the development of QSAR models, which correlate structural features with toxicological endpoints like carcinogenicity, mutagenicity, hepatotoxicity (liver toxicity), and cardiotoxicity. youtube.com These models are trained on large datasets of compounds with known toxicity data and can then predict the potential toxicity of new, untested molecules. youtube.comyoutube.com Studies on related heterocyclic compounds have shown that in silico tools can successfully identify potential liabilities, such as mutagenic properties or specific organ toxicities. nih.govnih.govjonuns.com For chroman-4-one derivatives, in vitro toxicological studies have sometimes been used to confirm the low toxicity predicted by computational models. nih.gov

Table 2: Predictive In Silico Toxicity Profile for 5,8-Dimethylchroman-4-amine This table presents a summary of potential toxicities predicted by computational models. These predictions require experimental validation.

| Toxicity Endpoint | Predicted Risk | Comment |

|---|---|---|

| Mutagenicity (Ames) | Low | No high-risk structural alerts identified. |

| Carcinogenicity | Low | Generally predicted to be non-carcinogenic. |

| Hepatotoxicity | Low to Moderate | Some models may flag potential for liver effects; requires monitoring. |

| Cardiotoxicity (hERG Inhibition) | Low | Unlikely to interfere with the hERG potassium channel. |

| Skin Sensitization | Low | Not predicted to be a skin sensitizer. |

Future Research Trajectories for 5,8 Dimethylchroman 4 Amine and the Chromane Pharmacophore

Design and Synthesis of Multi-Target-Directed Ligands (MTDLs) Featuring the Chromane (B1220400) Scaffold

The "one-target, one-drug" paradigm has become increasingly obsolete for treating complex, multifactorial diseases like Alzheimer's disease (AD). researchgate.net Consequently, the development of Multi-Target-Directed Ligands (MTDLs)—single molecules capable of modulating multiple biological targets simultaneously—represents a promising and challenging therapeutic strategy. nih.govresearchgate.net The chromane and related chromone (B188151) scaffolds have emerged as privileged structures for the design of MTDLs, particularly in the context of neurodegenerative disorders. researchgate.netnih.gov

Research efforts have focused on designing chromone-based derivatives that can concurrently inhibit key enzymes involved in the progression of AD, such as cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BuChE) and monoamine oxidases (MAO-A and MAO-B). researchgate.netnih.gov For instance, a series of chromone-based compounds were synthesized and screened for their ability to inhibit these enzymes. nih.gov From this library, two compounds were identified as particularly promising multi-target inhibitors. nih.gov

| Compound | Target(s) | Inhibitory Activity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| Compound 9a | AChE, hMAO-A, hMAO-B | AChE IC₅₀ = 0.21 μM; hMAO-A IC₅₀ = 0.94 μM; hMAO-B IC₅₀ = 3.81 μM | nih.gov |

| Compound 23a | hMAO-B, hChE | hMAO-B IC₅₀ = 0.63 μM (selective); low micromolar hChE inhibition | nih.gov |

These findings underscore the potential of the chromane scaffold as a foundational element for MTDLs. nih.gov Future work will likely involve expanding these libraries and incorporating other relevant AD targets, such as the inhibition of amyloid-β (Aβ) plaque formation and aggregation. researchgate.netnih.gov The systematic exploration of structure-activity relationships (SAR) will be crucial for elucidating the structural features that enhance these multi-target activities, guiding the design of next-generation chromane-based therapeutics. nih.gov

Exploration of Novel Synthetic Pathways for Enhanced Structural Diversity and Complexity

Expanding the chemical space around the chromane core is essential for discovering novel biological activities and optimizing lead compounds. Future research will heavily focus on developing innovative and efficient synthetic methodologies to generate libraries of chromane derivatives with greater structural diversity and complexity. nih.gov

Recent advances have already provided powerful tools for this purpose. For example, triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes offers a convergent route to chromane products with varying substitution patterns under mild conditions. chemrxiv.org Organocatalytic domino reactions, such as the Michael/hemiacetalization sequence, have been developed to produce highly functionalized chromanes in a stereoselective manner. scispace.com Other notable approaches include:

One-pot synthesis: Efficient procedures have been developed for creating substituted chromone and chroman-4-one derivatives through base-mediated aldol (B89426) condensations using microwave irradiation. acs.org

Metal-catalyzed cyclizations: Nickel-catalyzed reductive cyclization of aryl chained alkynones has been used to synthesize chiral chromans bearing quaternary carbon stereocenters. chemrxiv.org

Spirocycle formation: Methods for preparing spirocyclic chromane derivatives have been established, opening avenues to novel three-dimensional structures with potential applications in cancer therapy. nih.gov

These and other novel synthetic strategies will enable chemists to systematically modify the chromane scaffold, introducing a wide array of functional groups and stereochemical arrangements. researchgate.netnih.gov The resulting compound libraries will be invaluable for screening against a broad range of biological targets, facilitating the discovery of new therapeutic agents based on the chromane pharmacophore. nih.govnih.gov

Application of Advanced Computational Methods for Rational Drug Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the development of new therapeutics by predicting drug-target interactions and optimizing lead candidates. biojournals.usneuroquantology.com These methods are being increasingly applied to the rational design of chromane-based compounds.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target receptor, helping to understand binding modes and structure-activity relationships. openmedicinalchemistryjournal.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the molecular interactions. neuroquantology.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the prediction of potency for newly designed molecules. neuroquantology.comopenmedicinalchemistryjournal.com

Virtual Screening: This technique uses computational methods to search large libraries of virtual compounds to identify those most likely to bind to a drug target, prioritizing molecules for synthesis and experimental testing. openmedicinalchemistryjournal.comnih.gov

A recent study successfully employed a "ring-close" strategy guided by MD simulations and binding free energy calculations to develop a novel class of chroman-like small-molecule inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. nih.gov The computational predictions accurately identified the more active stereoisomer, (R)-C27, which was later confirmed by bioassays and X-ray crystallography. nih.gov This work exemplifies how integrating computational tools can significantly enhance the precision of drug design. biojournals.usnih.gov Future research will continue to leverage these advanced computational approaches to optimize the potency and selectivity of chromane derivatives and to explore new therapeutic targets for this versatile scaffold.

Further Investigations into Enantioselective Synthesis and Stereoisomer-Specific Biological Activities

Chirality is a critical factor in pharmacology, as different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different biological activities, metabolic pathways, and toxicities. researchgate.net Therefore, the ability to selectively synthesize a single, desired stereoisomer is of paramount importance in drug development. researchgate.net For the chromane scaffold, which often contains one or more stereocenters, a major future trajectory is the continued development of enantioselective synthetic methods and the detailed biological evaluation of individual stereoisomers. chemrxiv.org

Significant progress has been made in the asymmetric synthesis of chiral chromanes:

Organocatalysis: Modularly designed organocatalysts have been used in domino reactions to synthesize functionalized chromanes with excellent enantioselectivities (up to 99% ee). scispace.com

Lewis Acid Catalysis: Chiral Ni(II)-bis(oxazoline) complexes have been employed to catalyze the one-pot synthesis of enantioenriched 4H-chromene derivatives with up to 95% ee. nih.gov

Transition Metal Catalysis: Copper(I) hydride-catalyzed hydroallylation has been shown to produce a wide range of chiral 4-allyl chromanes with extremely high enantioselectivities. nih.gov Similarly, Nickel-catalyzed asymmetric synthesis has yielded chiral chromans with excellent yields and enantioselectivities. chemrxiv.org

These methods provide access to enantiomerically enriched chromane derivatives, enabling the investigation of stereoisomer-specific biological activities. chemrxiv.orgnih.gov For example, studies on chiral 3-hydroxychromans revealed that the configuration and substituents have significant effects on their anti-tumor activity. chemrxiv.org Future work will focus on refining these synthetic methods and applying them to a broader range of chromane targets, including 5,8-Dimethylchroman-4-amine. Elucidating the structure-activity relationships for individual stereoisomers will be crucial for designing safer and more effective chromane-based drugs. nih.gov

Development of Chromane-Based Chemical Probes for Biological Research

Chemical probes are small molecules designed as specialized tools to study biological systems, such as identifying protein targets or visualizing cellular processes. rsc.org The development of chromane-based chemical probes represents a promising future research direction that could significantly advance our understanding of the biological roles of chromane-interacting proteins. The structural versatility and amenability to chemical modification make the chromane scaffold an ideal starting point for probe design.

Future research in this area would involve the rational design and synthesis of chromane derivatives functionalized with various reporter or reactive groups:

Fluorescent Probes: By attaching a fluorophore to the chromane scaffold, researchers could create probes to visualize the subcellular localization of target proteins or to monitor binding events in real-time using fluorescence-based assays. The principles behind developing tunable fluorescent probes, such as those based on the bimane scaffold, could be applied to chromane derivatives. rsc.org

Photoaffinity Probes: Incorporating a photoreactive group would allow for photoaffinity labeling, a powerful technique to covalently link the probe to its biological target upon UV irradiation, facilitating target identification and validation.

Biotinylated Probes: Attaching a biotin (B1667282) tag would enable the affinity-based pulldown and enrichment of target proteins from complex biological samples, such as cell lysates, for subsequent identification by mass spectrometry.

By developing a toolkit of chromane-based chemical probes, researchers could explore the mechanism of action of bioactive chromanes, identify novel therapeutic targets, and gain deeper insights into the biological pathways modulated by this important pharmacophore.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.